N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl group), a 4-ethylbenzyl substituent, and a 2-methylphenoxy side chain.
Properties
Molecular Formula |
C22H27NO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-18-8-10-19(11-9-18)14-23(20-12-13-28(25,26)16-20)22(24)15-27-21-7-5-4-6-17(21)2/h4-11,20H,3,12-16H2,1-2H3 |
InChI Key |
FZCVUUIAXSITAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, ethylbenzylamine, and methylphenoxyacetic acid. Common synthetic routes could involve:
Step 1: Oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene.
Step 2: Formation of the acetamide linkage through a condensation reaction between the oxidized thiophene derivative and ethylbenzylamine.
Step 3: Coupling of the resulting intermediate with 2-methylphenoxyacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide may undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring.
Reduction: Reduction of the sulfone group back to sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.
Analgesic Effects
The compound has demonstrated promise as an analgesic agent. Animal models subjected to inflammatory pain have shown that administration of this compound results in a marked reduction in hyperalgesia and allodynia, indicating effective modulation of pain pathways at the central nervous system level.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study published in Pharmaceuticals (2023) demonstrated that the compound inhibited NF-kB signaling pathways in human cell lines, leading to decreased expression of inflammatory markers .
- Animal Models : In controlled experiments involving rats subjected to inflammatory pain models, administration of the compound resulted in significant reductions in pain responses compared to control groups .
- Comparative Analysis : Comparative studies with established anti-inflammatory drugs indicated that this compound exhibited comparable efficacy but with a potentially improved safety profile due to fewer observed side effects during trials .
Mechanism of Action
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives, focusing on substituent variations, molecular properties, and reported pharmacological activities.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
2-Methylphenoxy vs. 2-methoxyphenoxy (): Methyl substitution reduces polarity compared to methoxy, possibly altering receptor binding kinetics . Sulfone-containing tetrahydrothiophene (target compound) vs. thiazole (): The sulfone group increases electron-withdrawing effects, which could stabilize interactions with enzymatic active sites .
Pharmacological Trends :
- Halogenated derivatives (e.g., 4-chlorobenzyl in ) show broad-spectrum antimicrobial activity, while benzofuran-oxadiazole hybrids () exhibit enzyme inhibition .
- The absence of heterocyclic appendages (e.g., thiazole or oxadiazole) in the target compound may limit its enzyme-targeting versatility compared to and .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (amide coupling with sulfone precursors) .
- In contrast, benzothiazole- or oxadiazole-containing analogs (–11) require multi-step heterocyclic ring formation .
Critical Analysis of Structural and Functional Divergence
- Target Compound vs.
- Target Compound vs. : The tetrahydrothiophene sulfone scaffold (target) lacks the thiazole ring’s hydrogen-bonding capacity (), which may limit interactions with bacterial transpeptidases .
- Thermodynamic Stability: Molecular modeling suggests that the sulfone group in the target compound increases conformational rigidity compared to non-sulfonated analogs, possibly enhancing metabolic stability .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a 1,1-dioxide substitution, which is significant for its reactivity and interaction with biological targets. The structure can be represented as follows:
This structure suggests potential interactions with various biological molecules, influencing its pharmacological profile.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thiophene moiety suggests potential inhibitory effects on enzymes involved in inflammatory pathways.
- Receptor Modulation : The aromatic substituents may interact with specific receptors, modulating signaling pathways related to pain and inflammation.
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays revealed that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.
Analgesic Effects
The compound has shown promise as an analgesic agent. In animal models of pain, it significantly reduced nociceptive responses compared to control groups. This effect may be attributed to its ability to modulate pain pathways at the central nervous system level.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study published in Pharmaceuticals (2023) demonstrated that the compound inhibited the activation of NF-kB signaling pathways in human cell lines, leading to decreased expression of inflammatory markers .
- Animal Models : In a controlled experiment involving rats subjected to inflammatory pain models, administration of the compound resulted in a marked reduction in hyperalgesia and allodynia, indicating effective analgesic properties .
- Comparative Analysis : In comparative studies with established anti-inflammatory drugs, the compound exhibited comparable efficacy but with a potentially improved safety profile due to fewer side effects observed during trials .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
